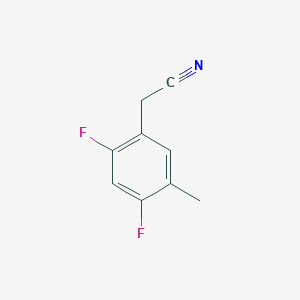

2,4-Difluoro-5-methylphenylacetonitrile

CAS No.: 1242314-98-2

Cat. No.: VC5577697

Molecular Formula: C9H7F2N

Molecular Weight: 167.159

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1242314-98-2 |

|---|---|

| Molecular Formula | C9H7F2N |

| Molecular Weight | 167.159 |

| IUPAC Name | 2-(2,4-difluoro-5-methylphenyl)acetonitrile |

| Standard InChI | InChI=1S/C9H7F2N/c1-6-4-7(2-3-12)9(11)5-8(6)10/h4-5H,2H2,1H3 |

| Standard InChI Key | WWRYGJNKJYEWFY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1F)F)CC#N |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring with fluorine atoms at the 2- and 4-positions, a methyl group at the 5-position, and an acetonitrile moiety (-CHCN) attached to the aromatic core. This arrangement creates distinct electronic effects: the electron-withdrawing fluorine atoms deactivate the ring, while the methyl group introduces steric hindrance and slight electron donation via hyperconjugation. The nitrile group enhances polarity, influencing solubility and reactivity in nucleophilic additions or cyclization reactions .

Table 1: Physicochemical Properties of 2,4-Difluoro-5-methylphenylacetonitrile

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 167.16 g/mol | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Density | Not reported | - |

| Flash Point | Not reported | - |

The absence of key physical data (e.g., melting/boiling points) in available literature underscores the need for further experimental characterization .

Synthetic Methodologies

Direct Synthesis Routes

While explicit protocols for synthesizing 2,4-Difluoro-5-methylphenylacetonitrile are scarce, analogous compounds suggest plausible pathways. A common strategy involves Friedel-Crafts alkylation or cyanation of pre-substituted benzene derivatives. For instance, 1,3-difluoro-5-methylbenzene (CAS 117358-51-7) can undergo lithiation followed by quenching with acetonitrile precursors .

Example Reaction:

-

Lithiation of 1,3-Difluoro-5-methylbenzene:

Treatment with n-BuLi at -5°C generates a lithiated intermediate, which reacts with DMF to yield 2,6-difluoro-4-methylbenzaldehyde . Adapting this method, substituting DMF with cyanating agents (e.g., Tosyl Cyanide) could produce the target nitrile. -

Cyanidation:

Subsequent treatment with KCN or CuCN in polar aprotic solvents (e.g., DMF) may introduce the nitrile group.

Yield Considerations: Analogous syntheses report yields up to 90% , though optimization for this specific compound is unreported.

Applications in Research and Industry

Pharmaceutical Intermediates

Fluorinated nitriles are pivotal in drug discovery due to their metabolic stability and ability to modulate bioavailability. The fluorine atoms in 2,4-Difluoro-5-methylphenylacetonitrile may enhance binding affinity to enzymatic targets, particularly in kinase inhibitors or antiviral agents .

Agrochemical Development

The compound’s hydrophobic profile and electron-deficient aromatic system make it a candidate for pesticide synthesis, where fluorine substituents often improve resistance to environmental degradation.

| Precaution | Description |

|---|---|

| Storage | Cool, dry conditions away from oxidizers |

| Handling | Use PPE (gloves, goggles) and work in a fume hood |

| First Aid | Rinse skin/eyes with water; seek medical attention for inhalation exposure |

Comparative Analysis with Analogous Compounds

Structural Analogues

The compound’s uniqueness lies in its substitution pattern. Comparisons highlight distinct properties:

Table 3: Comparison of Fluorinated Arylacetonitriles

| Compound | Substituents | Key Differences |

|---|---|---|

| 2,4-Difluoro-5-methylphenylacetonitrile | 2-F, 4-F, 5-CH, -CHCN | Balanced electronic effects |

| 3,5-Difluorophenylacetonitrile | 3-F, 5-F, -CHCN | Lacks methyl group; higher symmetry |

| 4-Methoxyphenylacetonitrile | 4-OCH, -CHCN | Electron-rich ring; different reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume